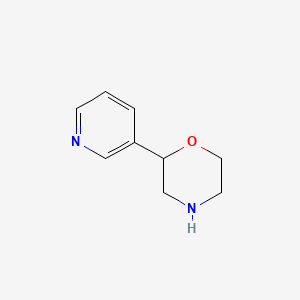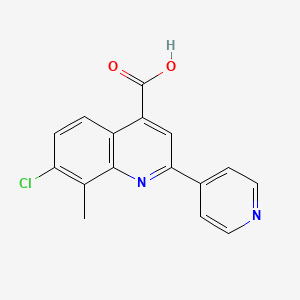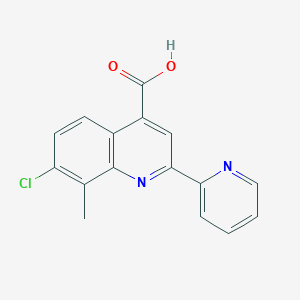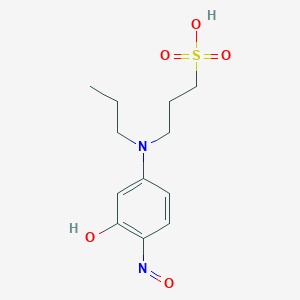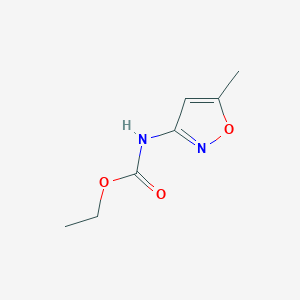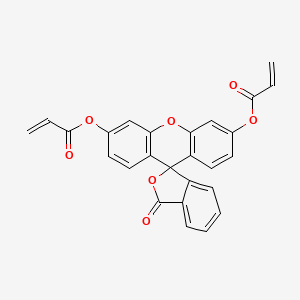
Diacryloyloxyfluorescein
Overview
Description
Diacryloyloxyfluorescein is a chemical compound with the molecular formula C26H16O7 . It contains a total of 49 atoms, including 16 Hydrogen atoms, 26 Carbon atoms, and 7 Oxygen atoms . The molecule also contains a total of 53 bonds, including 37 non-Hydrogen bonds, 23 multiple bonds, 6 rotatable bonds, 5 double bonds, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 aliphatic esters, 1 aromatic ester, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple bonds and rings . It includes 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings . The molecule also contains 2 aliphatic esters, 1 aromatic ester, and 1 aromatic ether .
Scientific Research Applications
Cell Viability Assays
Diacryloyloxyfluorescein derivatives, such as carboxyfluorescein diacetate, are utilized in cell biology for assessing cell viability. These compounds are nonfluorescent until they penetrate the cell membrane and are hydrolyzed by intracellular esterases into fluorescent compounds. This fluorescence is an indicator of cell membrane integrity and, by extension, cell viability. For example, the study by Breeuwer et al. (1994) demonstrates the use of carboxyfluorescein diacetate for vital staining of yeasts and bacteria, facilitating the rapid assessment of yeast vitality and viability through flow cytometry (Breeuwer, Drocourt, Rombouts, & Abee, 1994).
Environmental Science
In environmental science, derivatives of this compound are used to study the degradation and mineralization of persistent organic pollutants. Niu et al. (2012) utilized Ce-doped modified porous nanocrystalline PbO2 film electrodes for the electrochemical mineralization of perfluorinated carboxylic acids in contaminated wastewater, demonstrating a potential application in the treatment of environmental pollutants (Niu, Lin, Xu, Wu, & Li, 2012).
Biomedical Imaging
In biomedical imaging, this compound-based compounds are synthesized for use as fluorescent probes. Chen et al. (2018) developed fluorescent nanodiamond-based polymer composites by converting fluorescein into diacryloyl fluorescein (AcFl), which served as both the photocatalyst and a fluorescent comonomer for cell imaging applications. These composites displayed high water dispersibility, strong fluorescence, and low toxicity, making them promising candidates for cellular imaging (Chen, Liu, Huang, Huang, Huang, Deng, Wen, Tian, Zhang, & Wei, 2018).
Mechanism of Action
Target of Action
Diacryloyloxyfluorescein, also known as Fluorescein O,O’-diacrylate , is a fluorescent monomerIt is known that fluorescein, a related compound, is used in angiography or angioscopy of the iris and retina . It serves as a diagnostic aid in corneal injuries and corneal trauma .
Mode of Action
Fluorescein, a structurally similar compound, is known to appear yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . This color change is likely due to the interaction of fluorescein with its targets, leading to changes in its chemical environment.
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential interactions with other compounds
Result of Action
Given its structural similarity to fluorescein, it may have similar effects, such as aiding in the diagnosis of corneal injuries and trauma .
Action Environment
It is known that many factors, including ph, temperature, and the presence of other compounds, can influence the action of chemical compounds
Biochemical Analysis
Biochemical Properties
Diacryloyloxyfluorescein plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various biomolecules, including proteins, nucleic acids, and carbohydrates . The compound’s fluorescence allows researchers to track and visualize these interactions in real-time. For instance, this compound can be conjugated to proteins or nucleic acids, enabling the study of protein-protein interactions, nucleic acid hybridization, and enzyme activities . The nature of these interactions is primarily non-covalent, involving hydrogen bonding, van der Waals forces, and electrostatic interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. Its incorporation into cells allows for the visualization of cellular structures and the monitoring of cellular functions . The compound can affect cell signaling pathways by acting as a fluorescent marker, helping to elucidate the dynamics of signal transduction . Additionally, this compound can impact gene expression by serving as a reporter in gene expression studies . Its presence in cells can also influence cellular metabolism by providing insights into metabolic flux and enzyme activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its fluorescent properties. The compound can bind to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions . This binding can result in changes in the fluorescence intensity, which can be measured to study the binding interactions and enzyme activities . Diacryloyloyloxyfluorescein can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can influence gene expression by serving as a fluorescent reporter in gene expression assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diacryloyloyloxyfluorescein can change over time. The compound is relatively stable under standard laboratory conditions, with a melting point of 160-163°C and a storage temperature of 2-8°C . Prolonged exposure to light and air can lead to degradation, resulting in a decrease in fluorescence intensity . In in vitro and in vivo studies, long-term exposure to Diacryloyloyloxyfluorescein can affect cellular functions, including changes in cell viability and metabolic activities .
Dosage Effects in Animal Models
The effects of Diacryloyloyloxyfluorescein vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study various biological processes without significant adverse effects . At high doses, Diacryloyloyloxyfluorescein can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at higher concentrations .
Metabolic Pathways
Diacryloyloyloxyfluorescein is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the acrylate groups, resulting in the formation of fluorescein . This metabolic conversion can affect the compound’s fluorescence properties and its interactions with other biomolecules . Additionally, Diacryloyloyloxyfluorescein can influence metabolic flux by interacting with key metabolic enzymes and altering metabolite levels .
Transport and Distribution
Within cells and tissues, Diacryloyloyloxyfluorescein is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport, depending on the cell type and the presence of specific transporters . Once inside the cell, Diacryloyloyloxyfluorescein can bind to intracellular proteins and other biomolecules, affecting its localization and accumulation . The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Diacryloyloyloxyfluorescein exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, mitochondria, and cytoplasm, depending on the presence of targeting signals or post-translational modifications . The compound’s localization can affect its activity and function, as it may interact with different biomolecules in distinct cellular compartments . For example, Diacryloyloyloxyfluorescein localized to the mitochondria can be used to study mitochondrial dynamics and function .
properties
IUPAC Name |
(3-oxo-6'-prop-2-enoyloxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O7/c1-3-23(27)30-15-9-11-19-21(13-15)32-22-14-16(31-24(28)4-2)10-12-20(22)26(19)18-8-6-5-7-17(18)25(29)33-26/h3-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZGVDHWVBMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C=C)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404617 | |
| Record name | Diacryloyloxyfluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7262-39-7 | |
| Record name | Diacryloyloxyfluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



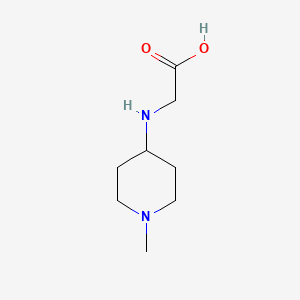
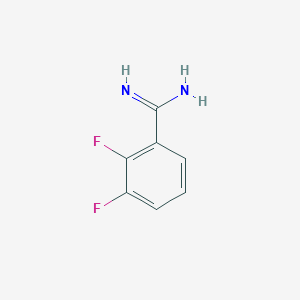

![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)
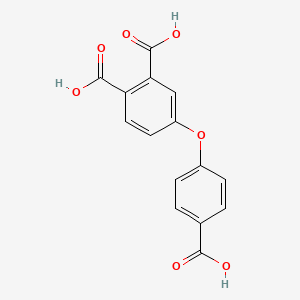
![N-[2-[2-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B1598648.png)
![2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B1598649.png)
![Tris[4-(heptadecafluorooctyl)phenyl]phosphine](/img/structure/B1598650.png)
